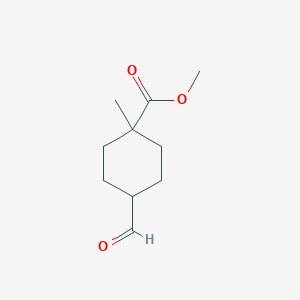

4-Formyl-1-methyl-cyclohexanecarboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-formyl-1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-10(9(12)13-2)5-3-8(7-11)4-6-10/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNUASJJSIEHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps

-

Swern Oxidation

-

Reagents : Oxalyl chloride (COCl)₂, dimethyl sulfoxide (DMSO), triethylamine (Et₃N).

-

Solvent : Dichloromethane (DCM).

-

Conditions : Reaction performed at -60°C to 0°C to minimize side reactions.

-

Mechanism :

-

Oxalyl chloride activates DMSO, forming a sulfonium ion intermediate.

-

The hydroxymethyl group attacks the electrophilic sulfur, followed by deprotonation with Et₃N to yield the aldehyde.

-

-

| Parameter | Value/Description |

|---|---|

| Reaction Time | 2–4 hours |

| Yield | ~80–85% (estimated based on analogs) |

| Purity | >95% (HPLC) |

-

PCC (Pyridinium Chlorochromate) Oxidation

-

Reagents : PCC, 4Å molecular sieves.

-

Solvent : DCM or anhydrous THF.

-

Conditions : Room temperature, inert atmosphere.

-

Advantages : Mild and selective for primary alcohols.

-

| Parameter | Value/Description |

|---|---|

| Reaction Time | 6–12 hours |

| Yield | ~70–75% (lower due to incomplete conversion) |

Critical Considerations

-

Steric Hindrance : The cyclohexane ring and methyl group may impede efficient oxidation.

-

Workup : Acidic or aqueous workup is avoided to prevent aldehyde hydration.

Esterification Approaches

For scenarios where the carboxylic acid is synthesized first, esterification with methanol is employed. This method requires prior synthesis of 4-formyl-1-methylcyclohexanecarboxylic acid, which is less common due to the instability of free carboxylic acids in the presence of aldehydes.

Typical Protocol

-

Carboxylic Acid Synthesis

-

Method : Oxidation of a hydroxymethyl precursor (as above) followed by hydrolysis of the methyl ester.

-

Reagents : NaOH or HCl for hydrolysis.

-

-

Esterification

-

Reagents : Methanol, H₂SO₄ (catalyst), or DCC/DMAP (for coupling).

-

Conditions : Reflux in toluene or DCM.

-

| Parameter | Value/Description |

|---|---|

| Yield (Esterification) | ~90% (with DCC/DMAP) |

| Purity | >98% (after recrystallization) |

Alternative Synthetic Routes

Grignard or Organometallic Reactions

-

Approach : Introduce a formyl group via nucleophilic addition to a carbonyl precursor.

-

Challenges : Steric hindrance from the methyl and cyclohexane groups complicates regioselectivity.

Purification and Characterization

Recrystallization

Analytical Techniques

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 9.8–10.0 (CHO), δ 3.8 (COOCH₃) |

| ¹³C NMR | δ 190–195 (CHO), δ 170–175 (COOCH₃) |

| HPLC | Retention time: ~15–20 min (C18 column) |

| MS | [M+H]⁺: 185.12 (C₁₀H₁₆O₃) |

Comparative Analysis of Methods

| Method | Advantages | Drawbacks |

|---|---|---|

| Swern Oxidation | High yield, minimal over-oxidation | Low-temperature control required |

| PCC Oxidation | Mild conditions | Lower yield, incomplete conversion |

| Esterification | High purity post-recrystallization | Requires carboxylic acid synthesis |

Chemical Reactions Analysis

Types of Reactions: 4-Formyl-1-methyl-cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products:

Oxidation: 4-Formyl-1-methyl-cyclohexanecarboxylic acid

Reduction: 4-Hydroxymethyl-1-methyl-cyclohexanecarboxylic acid methyl ester

Substitution: Substituted cyclohexanecarboxylic acid derivatives

Scientific Research Applications

Pharmaceutical Applications

- Synthesis of Bioactive Compounds:

- Adenosine Receptor Modulation:

- Anti-inflammatory Agents:

Organic Synthesis Applications

-

Building Blocks for Organic Synthesis:

- The compound can be employed as a building block in organic synthesis due to its reactive aldehyde group, allowing for various functionalization reactions such as nucleophilic addition and condensation reactions.

-

Cyclization Reactions:

- It can be used in cyclization reactions to produce more complex cyclic structures, which are often found in natural products and pharmaceuticals.

Biochemical Research Applications

-

Metabolism Studies:

- The hydrolysis behavior of esters like this compound has been studied to understand their metabolic pathways in biological systems. For example, studies have shown that such esters undergo hydrolysis in gastric and intestinal environments, which is critical for assessing their bioavailability and pharmacokinetics .

- Neutrophil Activity Modulation:

Case Study 1: Synthesis of Nateglinide

Nateglinide is synthesized through the coupling of trans-4-(1-methylethyl)cyclohexanecarboxylic acid with D-phenylalanine methyl ester using this compound as an intermediate. This process involves several steps including the formation of mixed anhydrides and purification techniques such as recrystallization from various solvents like methanol and ethyl acetate .

Case Study 2: Adenosine Receptor Binding

In a study evaluating the binding affinity of modified cyclohexyl compounds to adenosine receptors, it was found that specific substitutions on the cyclohexyl ring significantly enhance potency and selectivity against different receptor subtypes, indicating the importance of structural modifications on biological activity .

Mechanism of Action

The mechanism of action of 4-Formyl-1-methyl-cyclohexanecarboxylic acid methyl ester involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Methyl trans-4-formylcyclohexane-1-carboxylate

- CAS Registry Number : 37942-76-0 (trans isomer)

- Molecular Formula : C₁₀H₁₆O₃

- Structure : Comprises a cyclohexane ring substituted with a methyl ester group at position 1, a formyl group at position 4, and a methyl group at position 1. The trans configuration of the formyl and methyl ester groups is confirmed via crystallographic data .

Key Properties :

- Reactivity : The formyl group (–CHO) enables nucleophilic addition reactions, while the ester group (–COOCH₃) is susceptible to hydrolysis under acidic or basic conditions.

- Safety : Harmful via inhalation, ingestion, or dermal absorption; highly destructive to mucous membranes .

Comparison with Structurally Similar Compounds

Methyl 1-(4-Methoxyphenyl)-4-oxocyclohexane-1-carboxylate

- CAS : 1384264-82-7

- Structure : Features a 4-oxo group (ketone) and a 4-methoxyphenyl substituent on the cyclohexane ring.

- Comparison: Functional Groups: Replaces the formyl group (–CHO) with a ketone (C=O) and introduces an aromatic methoxyphenyl group. Reactivity: The ketone is less electrophilic than the formyl group, reducing susceptibility to nucleophilic attacks. Applications: Likely employed in drug synthesis due to its aromaticity and stability.

2-Cyclohexene-1-carboxylic Acid, 2,6,6-Trimethyl-4-oxo-, Methyl Ester

- CAS : DTXSID801201857

- Structure : Contains an unsaturated cyclohexene ring with a 4-oxo group and three methyl substituents.

- Comparison: Ring Saturation: The cyclohexene ring introduces conjugation, increasing stability compared to the saturated cyclohexane in the target compound. Applications: Suitable for polymer precursors or flavorants due to its unsaturated backbone .

4-Hydroxy-cycloheptanecarboxylic Acid Methyl Ester

- CAS : 1780951-19-0

- Structure : A seven-membered cycloheptane ring with a hydroxyl (–OH) and methyl ester group.

- Comparison: Ring Size: The larger cycloheptane ring increases conformational flexibility, altering solubility and melting points. Functional Groups: The hydroxyl group enables hydrogen bonding, enhancing hydrophilicity relative to the formyl-containing target compound. Applications: Potential use in supramolecular chemistry or as a chiral building block .

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester with a fused tricyclic skeleton.

- Comparison: Complexity: The tricyclic framework contrasts sharply with the monocyclic target compound, imparting rigidity and thermal stability. Natural Origin: Isolated from plant resins (e.g., Austrocedrus chilensis), suggesting applications in natural product chemistry or biofuels .

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound Name | Core Ring | Key Functional Groups | Substituents | Applications |

|---|---|---|---|---|

| 4-Formyl-1-methyl-cyclohexanecarboxylic acid methyl ester | Cyclohexane | Formyl, methyl ester | Methyl at C1, trans-config | Organic synthesis |

| Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate | Cyclohexane | Ketone, methoxyphenyl, methyl ester | Aromatic ring substitution | Pharmaceutical intermediates |

| 2-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-4-oxo-, methyl ester | Cyclohexene | Ketone, methyl ester | Trimethyl groups | Polymer chemistry |

| 4-Hydroxy-cycloheptanecarboxylic acid methyl ester | Cycloheptane | Hydroxyl, methyl ester | None | Chiral synthesis |

Research Findings and Key Insights

- Stereochemical Impact : The trans configuration in the target compound reduces steric strain compared to cis isomers, favoring crystallinity .

- Functional Group Trade-offs : Formyl groups offer higher reactivity than ketones but lower stability, limiting the target compound’s use in long-term storage applications.

- Ecological Data Gap: No ecological impact data exists for this compound, unlike plant-derived analogs like sandaracopimaric acid methyl ester .

Biological Activity

4-Formyl-1-methyl-cyclohexanecarboxylic acid methyl ester (CAS No. 1965309-11-8) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies, providing an overview of its significance in pharmacology and medicinal chemistry.

- Molecular Formula : CHO

- Molecular Weight : 184.23 g/mol

- Boiling Point : Approximately 236.4 °C (predicted) .

- Density : 1.129 g/cm³ (predicted) .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an anti-cancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies indicate that compounds with structural similarities to this compound exhibit significant anticancer properties. For example, derivatives of cyclohexanecarboxylic acids have shown promising results against various cancer cell lines, including:

- IC Values : Some related compounds have demonstrated IC values as low as 1.61 µg/mL in specific cancer cell lines .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including interactions with Bcl-2 proteins .

Case Studies

Several studies have investigated the biological effects of cyclohexanecarboxylic acid derivatives, providing insights into the mechanisms underlying their activity.

-

Study on Antitumor Activity :

- A study published in the Journal of Medicinal Chemistry evaluated several cyclohexane derivatives, finding that modifications at specific positions significantly enhanced their cytotoxic effects against cancer cells. The presence of electron-donating groups was identified as crucial for increased potency .

- Research on Cellular Mechanisms :

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that the biological activity of this compound is influenced by:

- Functional Groups : The presence of specific functional groups can enhance or diminish biological activity.

- Steric Effects : The spatial arrangement of substituents around the cyclohexane ring plays a significant role in determining the compound's interaction with biological targets.

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines (IC values < 2 µg/mL) |

| Mechanism | Induction of apoptosis; modulation of survival pathways |

| Structure Influence | Functional groups and steric arrangement crucial for activity |

Q & A

Q. How can the synthesis of 4-Formyl-1-methyl-cyclohexanecarboxylic acid methyl ester be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of a cyclohexane derivative to introduce the formyl group, and (2) esterification of the carboxylic acid using methanol and an acid catalyst (e.g., H₂SO₄). Optimization includes:

- Reaction Conditions : Temperature control (60–80°C for esterification), solvent selection (e.g., dry dichloromethane), and stoichiometric ratios (excess methanol for ester completion).

- Catalysts : Acid catalysts like Amberlyst-15 improve esterification efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- GC/MS : Retention time and fragmentation patterns (e.g., m/z 170 for molecular ion [C₉H₁₄O₃⁺]) confirm identity .

- NMR : ¹H NMR (δ 9.6 ppm for aldehyde proton, δ 3.6 ppm for methoxy group) and ¹³C NMR (δ 202 ppm for carbonyl) resolve stereochemistry and functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. How does the compound’s stereochemistry (trans/cis isomerism) influence its reactivity?

- Methodological Answer : The trans isomer (4-formyl group axial to the ester) exhibits distinct reactivity due to reduced steric hindrance. For example:

- Nucleophilic Additions : The trans configuration allows easier access to the aldehyde group for reactions with Grignard reagents.

- Ester Hydrolysis : Steric shielding in the cis isomer slows alkaline hydrolysis compared to the trans form .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential inhalation hazards (GHS Category 4 toxicity).

- Spill Management : Absorb with inert material (vermiculite) and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformation and interactions in enzyme-binding studies?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate cyclohexane ring puckering and aldehyde/ester group orientations using software like Gaussian or GROMACS.

- Docking Studies : AutoDock Vina predicts binding affinity to enzymes (e.g., dehydrogenases) by analyzing hydrogen bonding (aldehyde → active site) and hydrophobic interactions (methyl group → pocket residues) .

Q. What challenges arise in crystallizing this compound for X-ray diffraction analysis?

- Methodological Answer :

- Crystal Packing : The flexible cyclohexane ring and polar functional groups complicate lattice formation. Slow evaporation from ethanol/water mixtures at 4°C improves crystal quality.

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) resolves disorder in the cyclohexane ring. SHELXL refines anisotropic displacement parameters .

Q. How do the formyl and ester groups influence its stability under varying pH and temperature?

- Methodological Answer :

- pH Stability : The ester hydrolyzes rapidly under alkaline conditions (pH >10), while the aldehyde oxidizes to carboxylic acid in acidic media (pH <3).

- Thermal Stability : Decomposition occurs above 150°C (TGA data), with ester cleavage preceding aldehyde degradation. Stabilizers like BHT (0.1%) mitigate oxidation .

Q. What strategies resolve contradictions in reported reactivity data with nucleophiles?

- Methodological Answer :

- Controlled Experiments : Compare reaction outcomes (e.g., hydrazone formation) under inert (N₂) vs. ambient conditions to assess oxidation interference.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants for aldehyde vs. ester reactivity .

Q. How does this compound compare to analogs (e.g., 4-acetyl derivatives) in catalytic hydrogenation studies?

- Methodological Answer :

Q. What role does this compound play in studying enzyme-catalyzed aldehyde transfer reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.